4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate structure
4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate structure
An In-depth Technical Guide to 4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate: Structure, Synthesis, and Physicochemical Properties
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate, a calamitic (rod-shaped) liquid crystal. The content herein is structured to deliver foundational knowledge for researchers, scientists, and professionals in drug development and materials science, focusing on the molecule's structural characteristics, synthetic pathways, and essential physicochemical properties.
Introduction: The Significance of Core Structures in Liquid Crystal Design
Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] In the design of thermotropic liquid crystals, the molecular architecture is paramount in determining the material's mesophase behavior, such as the nematic and smectic phases, which are crucial for applications in display technologies and as anisotropic solvents.[1] The molecule 4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate is a prototypical example of a liquid crystal, comprising a rigid core and flexible terminal chains, a common design motif for inducing liquid crystalline behavior. This guide will deconstruct this molecule to provide a thorough understanding of its scientific underpinnings.
Molecular Architecture and Structural Analysis
The structure of 4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate is characterized by three key components: a 4-hexyloxyphenyl group, a central trans-4-butylcyclohexanecarboxylate core, and an ester linkage.
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4-Hexyloxyphenyl Group: This aromatic ring provides rigidity to the molecular core. The para-substituted hexyloxy chain (-O(CH₂)₅CH₃) is a flexible alkyl chain that contributes to the molecule's overall anisotropy and influences its melting and clearing points.
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trans-4-Butylcyclohexanecarboxylate Core: The cyclohexane ring in its trans-conformation ensures a linear and rigid molecular shape, which is essential for the formation of liquid crystal phases.[2][3] The butyl group (-(CH₂)₃CH₃) is another flexible chain that, along with the hexyloxy chain, helps to lower the melting point and stabilize the liquid crystalline phase.
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Ester Linkage (-COO-): This carboxylate group serves as a rigid linker connecting the phenyl and cyclohexyl rings, contributing to the planarity and polarizability of the molecule.
Below is a diagram illustrating the molecular structure.
Caption: Molecular structure of 4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate.
Synthesis Pathway and Experimental Protocol
The synthesis of 4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate is typically achieved through an esterification reaction between 4-hexyloxyphenol and trans-4-butylcyclohexanecarboxylic acid. This reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Synthesis Workflow
Caption: General workflow for the synthesis of 4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate.
Detailed Experimental Protocol
Materials:
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4-Hexyloxyphenol (1.0 eq)
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trans-4-Butylcyclohexanecarboxylic acid (1.1 eq)[4]
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Dicyclohexylcarbodiimide (DCC) (1.2 eq)
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4-Dimethylaminopyridine (DMAP) (0.1 eq)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for elution
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hexyloxyphenol and trans-4-butylcyclohexanecarboxylic acid in anhydrous dichloromethane.
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Addition of Reagents: To the stirred solution, add DMAP followed by the portion-wise addition of DCC at 0 °C (ice bath).
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate.
Physicochemical Properties and Characterization
The physical and chemical properties of this liquid crystal are critical for its application. These properties are typically determined through a combination of thermal analysis and spectroscopy.
Thermal Properties
The phase transition temperatures are fundamental properties of a liquid crystal.
| Property | Expected Range | Significance |
| Melting Point (Cr-LC) | 50-80 °C | Transition from crystalline solid to liquid crystal phase. |
| Clearing Point (LC-I) | 100-150 °C | Transition from liquid crystal phase to isotropic liquid. |
| Mesophase Range | 50-70 °C | The temperature window in which the material exhibits liquid crystalline properties. |
Note: These are estimated values based on similar structures. Actual values require experimental determination.
Spectroscopic Characterization
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¹H NMR (Proton Nuclear Magnetic Resonance): This technique is used to confirm the molecular structure by identifying the chemical environment of the hydrogen atoms. Expected signals would include aromatic protons, protons on the cyclohexane ring, and protons of the alkyl chains.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Complements ¹H NMR by providing information about the carbon skeleton of the molecule.
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FTIR (Fourier-Transform Infrared Spectroscopy): This is used to identify the functional groups present in the molecule. A strong absorption band around 1735 cm⁻¹ would confirm the presence of the ester carbonyl group.
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Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and confirm its elemental composition.
Conclusion and Future Outlook
4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate represents a classic example of a calamitic liquid crystal, with its structure meticulously designed to promote mesophase behavior. Understanding its synthesis and physicochemical properties is crucial for its potential application in advanced materials. Future research could explore the effects of modifying the terminal alkyl chains or replacing the core aromatic and alicyclic rings with other moieties to fine-tune the liquid crystalline properties for specific technological applications.
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